AHU-377 hemicalcium salt is classified as an angiotensin receptor neprilysin inhibitor. It has a molecular formula of C24H29NO5 and a molecular weight of 411.49 g/mol. The compound's CAS number is 149709-62-6, indicating its unique chemical identity in databases. The hemicalcium salt form enhances the solubility and bioavailability of the active drug.
The synthesis of AHU-377 involves several steps:
The typical yield of the desired product is reported to be between 97.5% to 98.5%, indicating a high efficiency of the synthesis process .
The molecular structure of AHU-377 hemicalcium salt features a biphenyl moiety connected to a pentanoic acid derivative, which contributes to its biological activity. The structure can be represented as follows:
This structure allows for interactions with neprilysin and contributes to its efficacy as an inhibitor.
AHU-377 undergoes enzymatic conversion in vivo to produce its active form, LBQ657. The conversion involves the cleavage of the ethyl ester group, which is essential for its pharmacological action. The compound's IC50 value for inhibiting neprilysin is reported to be 5 nM, indicating its potency .
AHU-377 hemicalcium salt exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective formulation and delivery in pharmaceutical applications .
AHU-377 hemicalcium salt is primarily used in clinical settings for:
The ongoing research into AHU-377 highlights its significance in modern pharmacotherapy for heart-related disorders .
Industrial synthesis of AHU-377 hemicalcium salt (sacubitril hemicalcium salt) employs patented crystallization techniques designed for reproducibility and purity control. A key method involves forming a clear solution of AHU-377 and valsartan trisodium salt in a solvent blend containing a low-boiling-point "normal solvent" (e.g., acetone or ethanol) and a high-boiling-point "anti-solvent" (e.g., toluene). Under reduced pressure, the normal solvent is evaporated until residual solvent and water content fall below 0.1 wt%. Crystal seeds of Form II are introduced, followed by controlled addition of a water/carrier solvent mixture (e.g., water/isopropyl acetate) to initiate crystallization. This process yields the eutectic hydrate with >99.5% chemical purity and consistent polymorphic form, essential for pharmaceutical manufacturing [2] [6].
Table 1: Industrial Crystallization Protocol for AHU-377/Valsartan Trisodium Salt Eutectic Hydrate
Step | Solvent System | Key Parameters | Target Output |
---|---|---|---|
Solution Preparation | Toluene (anti-solvent) + Acetone (normal solvent) | Complete dissolution at 45-50°C | Homogeneous solution |
Solvent Evaporation | Reduced pressure (≤100 mbar) | Residual solvents & H₂O < 0.1 wt% | Solvent-free concentrate |
Seeding | Crystal seeds (Form II) | 0.5–1.0% w/w seed loading | Nucleation sites |
Crystallization | Water + Isopropyl acetate (4:1 v/v) | Slow addition over 2–4 h | Form II crystals |
The synthesis hinges on two chiral intermediates: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester and activated succinate derivatives. Stereochemical integrity at the C4 position is maintained using enantioselective hydrogenation catalysts or chiral auxiliaries. The final step involves reacting the free amine intermediate with succinic anhydride in dichloromethane/triethylamine at 0–25°C, achieving >98.5% yield and 99.99% enantiomeric excess (ee). The calcium salt forms via stoichiometric reaction with calcium hydroxide in ethanol/water, generating the hemicalcium salt with the required (αR,γS) configuration for effective neprilysin inhibition. This stereospecific design ensures optimal metabolic conversion to the active metabolite LBQ657 [3] [4] [6].
Polymorph stability of sacubitril hemicalcium salt is governed by solvent polarity, water activity, and evaporation kinetics. Form II crystallization—the preferred pharmaceutical form—requires binary solvent systems like toluene/methanol (7:3 v/v) or ethyl acetate/isopropanol. Critical parameters include:
Table 2: Impact of Solvent Blends on Sacubitril Hemicalcium Salt Polymorphs
Solvent System | Polymorph Formed | Crystal Habit | Water Content (%) | Stability Profile |
---|---|---|---|---|
Toluene/Methanol (7:3) | Form II (hemipentahydrate) | Rod-shaped | 5.0 ± 0.2 | Stable ≤ 40°C/75% RH |
Acetone/Water (9:1) | Form I (anhydrous) | Plate-like | ≤0.1 | Hygroscopic (converts to Form II) |
Ethanol/Water (4:1) | Amorphous | Irregular | Variable | Poor physical stability |
Calcium counterions enhance crystallinity and shelf-life compared to sodium or ammonium salts. Key advantages include:
Table 3: Solid-State Properties of AHU-377 Salt Forms
Property | Calcium Salt (Form II) | Sodium Salt | Ammonium Salt |
---|---|---|---|
Molecular Formula | C₂₄H₂₈NO₅·½Ca | C₂₄H₂₈NNaO₅ | C₂₄H₃₁N₂O₅ |
XRD Peaks (2θ) | 4.3°, 5.0°, 12.8° | 6.2°, 10.5°, 18.7° | 5.8°, 11.4°, 20.1° |
Hygroscopicity | Low (<0.1% Δm at 75% RH) | High (2.3% Δm at 60% RH) | Moderate (1.1% Δm at 75% RH) |
Thermal Decomposition | 182°C | 175°C | 169°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7